![molecular formula C19H12Cl2F6N4O2 B12510746 1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with two pyridinylmethyl groups. The presence of trifluoromethyl and chloro substituents on the pyridine rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Formation of Pyridine Derivatives: The starting materials, 3-chloro-5-(trifluoromethyl)pyridine, are synthesized through halogenation reactions involving trifluoromethylation and chlorination of pyridine.
Alkylation: The pyridine derivatives are then alkylated with appropriate reagents to introduce the pyridinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or potassium permanganate.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and chloro groups enhance the compound’s binding affinity and specificity to these targets, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
Trifluoromethylpyridine Derivatives: These compounds share similar structural motifs and chemical properties.
Uniqueness
1,3-bis({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl})-5-methylpyrimidine-2,4-dione is unique due to its dual pyridinylmethyl substitution on the pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H12Cl2F6N4O2 |
|---|---|
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
1,3-bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2F6N4O2/c1-9-6-30(7-14-12(20)2-10(4-28-14)18(22,23)24)17(33)31(16(9)32)8-15-13(21)3-11(5-29-15)19(25,26)27/h2-6H,7-8H2,1H3 |
Clave InChI |
SOGADTGFPJPJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N(C1=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)
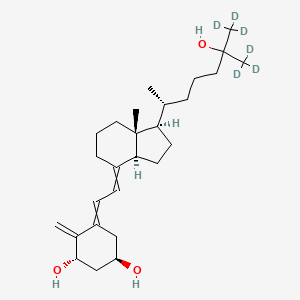
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B12510682.png)
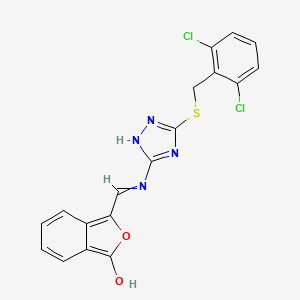
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)
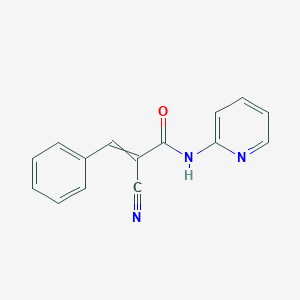
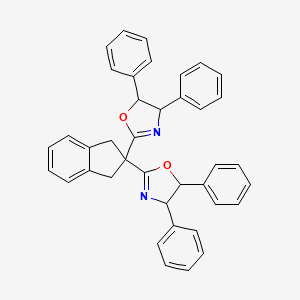
![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)
![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
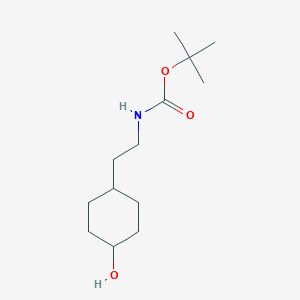
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)
